N-Cyclopentyl-6-[(2-ethylphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
The compound belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxamide class, characterized by a bicyclic quinoline core with a ketone at position 4 and a carboxamide group at position 2. Key structural features include:
- N1-substituent: Cyclopentyl group.
- C6-substituent: A sulfamoyl group linked to a 2-ethylphenyl moiety.
This scaffold is pharmacologically privileged, with derivatives exhibiting diverse activities such as cannabinoid receptor modulation, antimicrobial effects, and anti-inflammatory properties . The sulfamoyl group at C6 and the cyclopentyl chain at N1 distinguish it from analogs, influencing receptor selectivity, solubility, and metabolic stability.
Properties
Molecular Formula |
C23H25N3O4S |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-cyclopentyl-6-[(2-ethylphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H25N3O4S/c1-2-15-7-3-6-10-20(15)26-31(29,30)17-11-12-21-18(13-17)22(27)19(14-24-21)23(28)25-16-8-4-5-9-16/h3,6-7,10-14,16,26H,2,4-5,8-9H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
RVJRFPSIGSTLJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NC4CCCC4 |
Origin of Product |
United States |
Biological Activity
N-Cyclopentyl-6-[(2-ethylphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide (hereafter referred to as compound 1 ) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of the biological activity of compound 1, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound 1 is characterized by a quinoline core structure with a cyclopentyl group and a sulfamoyl substituent. The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological activity. The structural formula can be represented as follows:
Synthesis
The synthesis of compound 1 typically involves multi-step organic reactions, including the formation of the quinoline scaffold followed by the introduction of the cyclopentyl and sulfamoyl groups. Various synthetic routes have been documented, often utilizing intermediates that facilitate the construction of the complex molecular structure.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compound 1. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cells. For instance:
These findings suggest that compound 1 exhibits selective toxicity towards malignant cells while sparing normal cells, indicating its potential as a targeted therapeutic agent.
Antimicrobial Activity
Compound 1 has also shown antimicrobial activity against various bacterial strains. In particular, it has been tested against both Gram-positive and Gram-negative bacteria. The results indicate that compound 1 inhibits bacterial growth effectively:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These results support the hypothesis that compound 1 could be developed into a novel antimicrobial agent.
The mechanism by which compound 1 exerts its biological effects appears to involve multiple pathways:
- Inhibition of Enzymatic Activity : Compound 1 may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that compound 1 triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Preliminary studies indicate that compound 1 may possess antioxidant capabilities, which could contribute to its cytotoxic effects by reducing oxidative stress within cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of compound 1 in preclinical settings:
- Study on NSCLC Models : In vivo studies using mouse models of NSCLC showed a significant reduction in tumor size following treatment with compound 1 compared to control groups.
- Combination Therapy Trials : Compound 1 has been tested in combination with existing chemotherapeutic agents, showing enhanced efficacy and reduced side effects.
Comparison with Similar Compounds
A. CB2 Receptor Ligands
- ALICB179 (N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide): N1-substituent: Pentyl chain. C3-substituent: 3,5-Dimethyladamantyl. Activity: Potent CB2 agonist (Ki < 10 nM) with >1,000-fold selectivity over CB1 . Comparison: The target compound’s cyclopentyl group at N1 and sulfamoyl at C6 may reduce CB2 affinity but improve solubility due to reduced hydrophobicity.
B. Sulfamoyl-Containing Analogs
- SF01 (N-Cycloheptyl-6-(N-ethyl-N-phenylsulfamoyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide): N1-substituent: Cycloheptyl. C6-substituent: Ethyl-phenyl sulfamoyl. Comparison: The target compound’s cyclopentyl (vs. cycloheptyl) may enhance metabolic stability, while 2-ethylphenyl (vs. ethyl-phenyl) could alter steric interactions in receptor binding .
2.2. Anti-Inflammatory and Antimicrobial Analogs
- N-(3-Aminophenyl)-1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide: N1-substituent: Cyclopropyl. C6-C8 substituents: Fluoro, methoxy, methylpiperazinyl. Activity: Potent anti-inflammatory (IC50 < 3.1 μg/mL for T-cell inhibition) and antibacterial effects. Comparison: The target compound’s simpler substituents (lacking fluoro/methoxy) may reduce cytotoxicity but limit broad-spectrum activity .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~469.55* | 3.8 | 0.12 (aqueous) |
| ALICB179 | 452.58 | 5.2 | 0.03 |
| SF01 | 487.56 | 4.1 | 0.08 |
*Calculated based on ’s analog (C24H27N3O5S).
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
